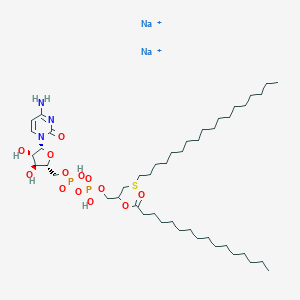
A-Cdp-optg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Cdp-optg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cytidine, which is a nucleoside that plays a crucial role in the synthesis of RNA and DNA. A-Cdp-optg is synthesized by modifying the cytidine molecule, and it has been found to exhibit several unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of A-Cdp-optg is not fully understood, but it is believed to interact with RNA and DNA through the optg group, which confers a unique fluorescent property. This property allows researchers to visualize and study the behavior of RNA and DNA in real-time, providing valuable insights into their structure and function.
Biochemical and Physiological Effects:
A-Cdp-optg has been found to have several biochemical and physiological effects, including its ability to bind to RNA and DNA and its fluorescent properties. It has also been found to be non-toxic and biocompatible, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-Cdp-optg is its unique fluorescent property, which allows researchers to visualize and study RNA and DNA in real-time. It is also non-toxic and biocompatible, making it safe for use in lab experiments. However, one of the limitations of A-Cdp-optg is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of A-Cdp-optg in scientific research. One potential application is in the development of biosensors for the detection of RNA and DNA in biological samples. Another direction is the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg could be used in the development of new imaging techniques for the visualization of RNA and DNA in living cells.
Conclusion:
In conclusion, A-Cdp-optg is a promising compound with several potential applications in scientific research. Its unique fluorescent properties and non-toxic nature make it a safe and useful tool for the study of RNA and DNA. While there are limitations to its use, the future directions for its application are numerous, and it is likely to play an increasingly important role in scientific research in the coming years.
Métodos De Síntesis
The synthesis of A-Cdp-optg involves several steps, starting with the modification of the cytidine molecule. This is achieved through the addition of various chemical groups, including the optg group, which is responsible for conferring the unique properties of the compound. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
A-Cdp-optg has several potential applications in scientific research, including its use as a fluorescent probe to detect RNA and DNA. It has also been found to be useful in the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg has been used in the development of biosensors and as a tool for gene expression analysis.
Propiedades
Número CAS |
125592-28-1 |
|---|---|
Nombre del producto |
A-Cdp-optg |
Fórmula molecular |
C46H87N3Na2O13P2S+2 |
Peso molecular |
1030.2 g/mol |
Nombre IUPAC |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-65-38-39(60-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)36-58-63(54,55)62-64(56,57)59-37-40-43(51)44(52)45(61-40)49-34-33-41(47)48-46(49)53;;/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53);;/q;2*+1/t39?,40-,43-,44+,45-;;/m1../s1 |
Clave InChI |
IOJAKVFOYVOQAC-YOCDIIJISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Sinónimos |
1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-O-palmitoyl-1-thioglycerol A-CDP-OPTG ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol, diammonia salt ara-CDP-PTBA Cytoros |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



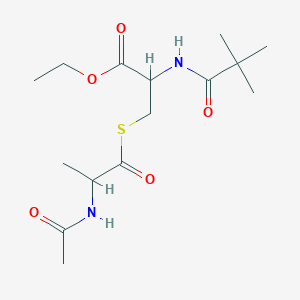
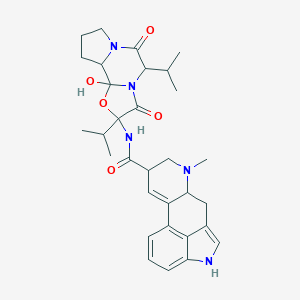
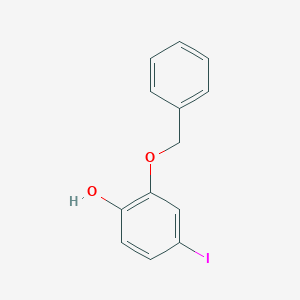


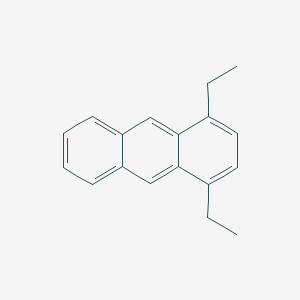
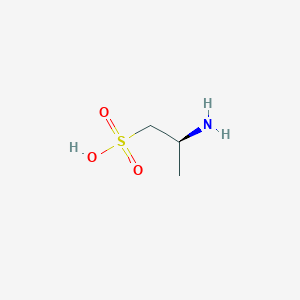
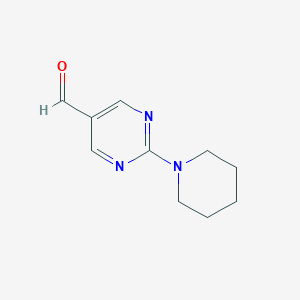
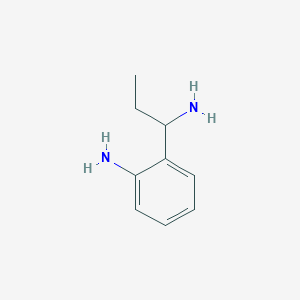

![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
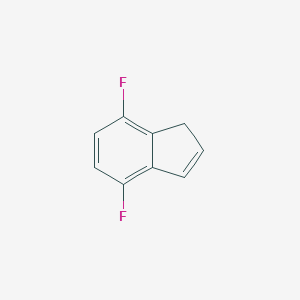

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)